1-Cyclopentyl-3-methylpiperazine chemical structure
The Lipophilic Pharmacophore for CNS & GPCR Ligand Design [1] Executive Summary 1-Cyclopentyl-3-methylpiperazine is a specialized heterocyclic building block widely utilized in modern medicinal chemistry.[1] It serves as...
Author: BenchChem Technical Support Team. Date: February 2026
The Lipophilic Pharmacophore for CNS & GPCR Ligand Design [1]
Executive Summary
1-Cyclopentyl-3-methylpiperazine is a specialized heterocyclic building block widely utilized in modern medicinal chemistry.[1] It serves as a critical scaffold for tuning the lipophilicity and metabolic stability of drug candidates, particularly those targeting the Central Nervous System (CNS). By combining the conformational rigidity of the piperazine ring with the hydrophobic bulk of a cyclopentyl group, this moiety offers a superior pharmacokinetic profile compared to flexible alkyl chains. This guide provides a comprehensive technical analysis of its physicochemical properties, regioselective synthesis, and application in structure-activity relationship (SAR) studies.
Chemical Identity & Physicochemical Profiling
The introduction of a cyclopentyl group at the N1 position and a methyl group at the C3 position creates a chiral, lipophilic amine. This substitution pattern disrupts the symmetry of the piperazine ring, introducing vectors for hydrophobic interaction while maintaining a secondary amine handle for further diversification.
Core Data Table
Property
Value
Notes
IUPAC Name
1-Cyclopentyl-3-methylpiperazine
CAS Number
1187929-76-5
(S)-enantiomer specific
Molecular Formula
C₁₀H₂₀N₂
Molecular Weight
168.28 g/mol
LogP (Predicted)
1.8 - 2.2
Ideal for CNS penetration
pKa (Predicted)
~9.1 (N4), ~5.5 (N1)
N4 is the basic center
Boiling Point
~230°C (at 760 mmHg)
High boiling liquid
Appearance
Colorless to pale yellow oil
Oxidizes upon air exposure
Structural Visualization:
The diagram below illustrates the chemical connectivity and the steric environment of the molecule.
The most robust route to 1-cyclopentyl-3-methylpiperazine involves the reductive amination of 2-methylpiperazine with cyclopentanone.[1]
The Regioselectivity Challenge
2-Methylpiperazine contains two nucleophilic nitrogen atoms:
N1 (Proximal): Adjacent to the methyl group. Sterically hindered.
N4 (Distal): Remote from the methyl group. Sterically accessible.
Under controlled reductive amination conditions, the N4 nitrogen reacts preferentially due to lower steric hindrance. This naturally yields the 1-cyclopentyl-3-methylpiperazine isomer (Note: Numbering flips upon substitution; the alkylated nitrogen becomes N1 by IUPAC priority).[1]
Imine Formation: Dissolve 2-methylpiperazine in DCE. Add cyclopentanone and catalytic acetic acid. Stir for 1 hour to allow equilibrium formation of the iminium species.
Reduction: Cool the solution to 0°C. Add STAB portion-wise to prevent localized exotherms. Allow to warm to room temperature overnight.
Quench & Workup: Quench with saturated aqueous NaHCO₃ (gas evolution occurs). Extract with DCM (3x).
Purification: The crude oil is often pure enough for use. If necessary, purify via Kugelrohr distillation or amine-functionalized silica chromatography.
Medicinal Chemistry Applications
This scaffold is a "privileged structure" in drug discovery, particularly for G-Protein Coupled Receptors (GPCRs).
1. Lipophilicity Tuning (LogP)
The cyclopentyl group adds significant lipophilicity (+2.14 to LogP relative to H) without the "floppiness" of an n-pentyl chain. This rigidity reduces the entropic penalty of binding to a protein pocket.
Application: Improving Blood-Brain Barrier (BBB) permeability in neuroactive drugs.[1]
2. Receptor Selectivity
Histamine H3 Antagonists: The 1-cyclopentyl-3-methylpiperazine motif mimics the lipophilic domain of non-imidazole H3 antagonists, providing affinity while avoiding CYP450 inhibition often associated with imidazole rings.[1]
Sigma-1 Receptors: The hydrophobic cyclopentyl group fits well into the primary hydrophobic pocket of the Sigma-1 chaperone, a target for neuropathic pain and neurodegeneration.
CCR5 Antagonists: Used as a linker in Maraviroc-like analogs to span the transmembrane binding site.[1]
3. Metabolic Stability
Cycloalkyl groups are generally more resistant to oxidative metabolism (hydroxylation) than linear alkyl chains. The methyl group at C3 adds steric bulk that can hinder N-dealkylation or alpha-oxidation at the adjacent carbons.[1]
Handling & Safety (SDS Summary)
While valuable, this compound is a secondary amine and must be handled with standard laboratory safety protocols.
Hygroscopic; avoid prolonged exposure to moisture.
Disposal:
Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides are produced).
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 806421, 1-Cyclopentylpiperazine. Retrieved from [Link][1][2]
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. (Standard Protocol Validation).
1-Cyclopentyl-3-methylpiperazine CAS number 163526-35-0
CAS Number: 163526-35-0 Chemical Formula: C₁₀H₂₀N₂ Molecular Weight: 168.28 g/mol Executive Summary: The Strategic Value of Aliphatic Heterocycles In the landscape of modern drug discovery, 1-Cyclopentyl-3-methylpiperazi...
Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 163526-35-0
Chemical Formula: C₁₀H₂₀N₂
Molecular Weight: 168.28 g/mol
Executive Summary: The Strategic Value of Aliphatic Heterocycles
In the landscape of modern drug discovery, 1-Cyclopentyl-3-methylpiperazine represents a high-value pharmacophore building block. Unlike flat aromatic linkers, this moiety offers a distinct advantage in Fsp³ character (fraction of sp³-hybridized carbons), a metric directly correlated with improved clinical success rates due to enhanced solubility and reduced promiscuity.
For medicinal chemists, this compound serves two critical functions:
Conformational Control: The C3-methyl group introduces chirality and steric bulk, restricting the conformational flexibility of the piperazine ring. This is often leveraged to lock bioactive conformations or improve selectivity between receptor subtypes.
Lipophilic Modulation: The N1-cyclopentyl group provides significant lipophilicity (increasing LogP) without the metabolic liability of aromatic rings (which are prone to oxidation) or the flexibility of linear alkyl chains.
This guide details the physicochemical profile, synthesis, and application of 1-Cyclopentyl-3-methylpiperazine in the development of kinase inhibitors, GPCR ligands, and CNS-active agents.
Physicochemical Profile
The following data summarizes the core properties relevant to lead optimization.
Property
Value / Description
Impact on Drug Design
Boiling Point
~230–240 °C (Predicted)
High thermal stability for diverse reaction conditions.
pKa (Basic N)
~8.5–9.0
Ideal for forming salts; ensures solubility at physiological pH.
LogP
~1.8–2.2
Moderate lipophilicity; balances membrane permeability with solubility.
H-Bond Donors
1 (N4-H)
The secondary amine is the primary handle for further functionalization (e.g., amide coupling, SNAr).
H-Bond Acceptors
2
Facilitates interaction with solvent or protein residues.
Chirality
Racemic (unless specified)
The C3-methyl creates a stereocenter. Enantiopure forms ((R) or (S)) are preferred to avoid off-target effects.
Synthetic Methodologies
The synthesis of 1-Cyclopentyl-3-methylpiperazine generally follows two primary routes. The Reductive Amination pathway is the industry standard due to its mild conditions and avoidance of over-alkylation.
Route A: Reductive Amination (Preferred)
This route reacts 2-methylpiperazine with cyclopentanone. The reaction is chemoselective because the less sterically hindered N1 nitrogen (distal to the methyl group) is more nucleophilic, or protection strategies are employed.
Route B: Nucleophilic Substitution
Direct alkylation using bromocyclopentane is possible but often leads to mixtures of mono- and di-alkylated products, requiring tedious chromatographic separation.
Visualization: Synthetic Pathway
The following diagram illustrates the preferred Reductive Amination workflow.
Caption: One-pot reductive amination strategy using Sodium Triacetoxyborohydride (STAB) for chemoselective N-alkylation.
Experimental Protocol: Reductive Amination
Objective: Synthesis of 1-Cyclopentyl-3-methylpiperazine on a 10g scale.
Safety Note: Perform all steps in a fume hood. Sodium triacetoxyborohydride releases hydrogen gas upon decomposition; keep away from ignition sources.
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (200 mL)
Saturated NaHCO₃ solution
Step-by-Step Procedure
Imine Formation: In a 500 mL round-bottom flask, dissolve 2-methylpiperazine in anhydrous DCM (200 mL). Add cyclopentanone followed by acetic acid. Stir at room temperature for 30 minutes to allow the equilibrium formation of the iminium species.
Reduction: Cool the mixture to 0°C using an ice bath. Add STAB portion-wise over 20 minutes. Note: Portion-wise addition prevents localized exotherms.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours under nitrogen atmosphere. Monitor via LC-MS (Target [M+H]+ = 169.3).
Quench: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (100 mL) slowly until gas evolution ceases.
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL).
Purification: Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Refinement: If the crude purity is <95%, purify via flash column chromatography (Silica gel, Gradient: 0–10% MeOH in DCM with 1% NH₄OH).
Yield: Expect a clear to pale yellow oil. Typical yield: 75–85%.
Applications in Medicinal Chemistry
This scaffold is frequently employed to optimize Structure-Activity Relationships (SAR) .
Kinase Inhibitors (Solvent Front)
In kinase inhibitors (e.g., targeting BCR-ABL or SRC), the piperazine ring often protrudes into the solvent-exposed region.
Mechanism: The basic nitrogen (N4) can form salt bridges with residues like Asp or Glu at the rim of the ATP-binding pocket.
Advantage: The cyclopentyl group shields the basic center from rapid metabolic N-oxidation while maintaining hydrophobic contacts.
GPCR Antagonists
For targets like the Chemokine Receptor 5 (CCR5) or Histamine H3 receptors, the 1-cyclopentyl-3-methylpiperazine moiety acts as a semi-rigid linker.
Stereochemistry: The (S)-enantiomer is often preferred to induce a specific vector orientation of the attached pharmacophores.
Decision Logic for SAR
Use the following logic tree to determine when to deploy this specific building block.
Caption: SAR Decision Tree for deploying 1-Cyclopentyl-3-methylpiperazine in lead optimization.
Safety and Handling (SDS Summary)
Signal Word:DANGER
Hazard Statements:
H314: Causes severe skin burns and eye damage.
H302: Harmful if swallowed.
Precautionary Measures:
Wear chemical-resistant gloves (Nitrile) and eye protection (Goggles/Face Shield).
In case of contact: Rinse immediately with water for 15 minutes.
Storage: Store under inert gas (Nitrogen/Argon) in a cool, dry place. Amine derivatives can absorb CO₂ from the air to form carbamates.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54378772, 1-Cyclopentyl-3-methylpiperazine. Retrieved from [Link]
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[1] Retrieved from [Link]
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[2] Retrieved from [Link]
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[1] Retrieved from [Link]
An In-Depth Technical Guide to the Synthesis of 1-Cyclopentyl-3-methylpiperazine
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 1-Cyclopentyl-3-methylpiperazine, a valuable substit...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 1-Cyclopentyl-3-methylpiperazine, a valuable substituted piperazine derivative in medicinal chemistry and drug development. Two primary synthetic strategies are explored in detail: direct reductive amination and a protecting group-assisted N-alkylation. This document delves into the mechanistic underpinnings of these approaches, offering field-proven insights into experimental design, reaction optimization, and product purification. Detailed, step-by-step protocols for each synthetic route are provided, accompanied by visual representations of the workflows and a thorough discussion of the analytical characterization of the target compound. The guide is intended to equip researchers with the necessary knowledge to confidently and efficiently synthesize 1-Cyclopentyl-3-methylpiperazine for a range of research and development applications.
Introduction: The Significance of Substituted Piperazines
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs across various therapeutic areas, including antihistamines, antipsychotics, and anti-infective agents. The disubstituted nature of the piperazine ring allows for fine-tuning of a molecule's physicochemical properties, such as lipophilicity, basicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. 1-Cyclopentyl-3-methylpiperazine is a specific example of an asymmetrically substituted piperazine that holds potential as a key intermediate in the synthesis of novel therapeutic agents. The presence of both a bulky, lipophilic cyclopentyl group and a smaller methyl group offers distinct vectors for molecular elaboration and interaction with biological targets.
Strategic Approaches to the Synthesis of 1-Cyclopentyl-3-methylpiperazine
The synthesis of an asymmetrically disubstituted piperazine such as 1-Cyclopentyl-3-methylpiperazine requires careful consideration of regioselectivity to avoid the formation of undesired isomers and dialkylated byproducts. Two principal synthetic routes are presented here, each with its own set of advantages and experimental considerations.
Route 1: Direct Reductive Amination. This approach offers a more direct and atom-economical pathway to the target molecule. It involves the reaction of 2-methylpiperazine with cyclopentanone in the presence of a reducing agent.
Route 2: Protecting Group-Assisted N-Alkylation. This multi-step route provides greater control over regioselectivity by temporarily blocking one of the nitrogen atoms of the piperazine ring, directing the alkylation to the desired position.
The choice between these routes will depend on factors such as the desired scale of the synthesis, the availability of starting materials, and the required purity of the final product.
Synthetic Route 1: Direct Reductive Amination
Reductive amination is a powerful and widely used method for the formation of C-N bonds.[1][2] The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of an amine and a carbonyl compound, which is then reduced in situ to the corresponding amine.[3]
Mechanistic Rationale and Regioselectivity
In the context of synthesizing 1-Cyclopentyl-3-methylpiperazine, the reaction involves the condensation of 2-methylpiperazine with cyclopentanone. The two nitrogen atoms of 2-methylpiperazine (N1 and N4) exhibit different steric environments. The N4 nitrogen is less sterically hindered than the N1 nitrogen, which is adjacent to the methyl group. Consequently, the nucleophilic attack of the N4 nitrogen on the carbonyl carbon of cyclopentanone is expected to be favored, leading to the preferential formation of the desired 1-cyclopentyl-3-methylpiperazine isomer.
Experimental Protocol
This protocol is adapted from established procedures for the reductive amination of piperazines.[4][5]
Materials:
2-Methylpiperazine
Cyclopentanone
Sodium triacetoxyborohydride (NaBH(OAc)₃)
Dichloromethane (DCM), anhydrous
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO₄)
Standard laboratory glassware
Magnetic stirrer
Procedure:
To a solution of 2-methylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM), add cyclopentanone (1.1 eq).
Stir the mixture at room temperature for 30 minutes.
Cool the reaction mixture to 0 °C using an ice bath.
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford 1-Cyclopentyl-3-methylpiperazine.
This strategy offers a more controlled approach to the synthesis of 1-Cyclopentyl-3-methylpiperazine by employing a protecting group to ensure selective alkylation. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for amines due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.
Mechanistic Rationale
The synthesis begins with the protection of one of the nitrogen atoms of 2-methylpiperazine with a Boc group. Due to steric hindrance from the adjacent methyl group, the Boc group will preferentially attach to the less hindered N4 nitrogen, yielding (S)-1-Boc-3-methylpiperazine.[6][7] The remaining unprotected N1 nitrogen can then be selectively alkylated with a cyclopentyl halide. Subsequent deprotection of the Boc group under acidic conditions affords the desired product.
Experimental Protocols
Materials:
(S)-2-Methylpiperazine
Di-tert-butyl dicarbonate (Boc₂O)
Triethylamine (Et₃N)
Methanol
Standard laboratory glassware
Magnetic stirrer
Procedure:
Dissolve (S)-2-methylpiperazine (1.0 eq) in methanol.
Add triethylamine (1.2 eq) to the solution.
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in methanol to the reaction mixture at 0 °C.
Allow the reaction to warm to room temperature and stir for 12 hours.
Remove the solvent under reduced pressure.
Dissolve the residue in ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give crude (S)-1-Boc-3-methylpiperazine, which can be used in the next step without further purification.
Materials:
(S)-1-Boc-3-methylpiperazine
Cyclopentyl bromide
Potassium carbonate (K₂CO₃)
Acetonitrile (ACN)
Standard laboratory glassware
Magnetic stirrer
Procedure:
To a solution of (S)-1-Boc-3-methylpiperazine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
Add cyclopentyl bromide (1.2 eq) to the suspension.
Heat the reaction mixture to reflux and stir for 24 hours.
Monitor the reaction by TLC or LC-MS.
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography to obtain N-Boc-1-cyclopentyl-3-methylpiperazine.
Materials:
N-Boc-1-cyclopentyl-3-methylpiperazine
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate solution
Standard laboratory glassware
Magnetic stirrer
Procedure:
Dissolve N-Boc-1-cyclopentyl-3-methylpiperazine (1.0 eq) in dichloromethane.
Add trifluoroacetic acid (5.0 eq) or a 4M solution of HCl in dioxane (5.0 eq) dropwise at 0 °C.
Stir the reaction mixture at room temperature for 2-4 hours.
Monitor the deprotection by TLC or LC-MS.
Concentrate the reaction mixture under reduced pressure.
Dissolve the residue in water and basify with saturated aqueous sodium bicarbonate solution until the pH is > 9.
Extract the aqueous layer with DCM (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield 1-Cyclopentyl-3-methylpiperazine.
Data Presentation
Parameter
Step 1: Boc Protection
Step 2: N-Alkylation
Step 3: Deprotection
Key Reagents
Boc₂O, Et₃N
Cyclopentyl bromide, K₂CO₃
TFA or HCl in dioxane
Solvent
Methanol
Acetonitrile
Dichloromethane
Reaction Time
12 hours
24 hours
2-4 hours
Typical Yield
>90%
60-75%
>90%
Purification and Characterization
The final product, 1-Cyclopentyl-3-methylpiperazine, is typically purified by flash column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent. The purity of the compound should be assessed by high-performance liquid chromatography (HPLC) and its structure confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Expected Analytical Data:
¹H NMR: The spectrum should show characteristic signals for the cyclopentyl protons, the methyl protons, and the piperazine ring protons.
¹³C NMR: The spectrum will display the corresponding carbon signals for the cyclopentyl, methyl, and piperazine moieties.
Mass Spectrometry: The mass spectrum should exhibit the molecular ion peak corresponding to the calculated mass of 1-Cyclopentyl-3-methylpiperazine.
Safety Considerations
2-Methylpiperazine: Corrosive and flammable. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Cyclopentanone: Flammable liquid and vapor. Keep away from heat and open flames.
Sodium triacetoxyborohydride: Reacts with water to produce flammable hydrogen gas. Handle in a dry environment.
Cyclopentyl bromide: Lachrymator and skin irritant. Handle with care in a fume hood.
Trifluoroacetic acid and HCl in dioxane: Highly corrosive. Handle with extreme care, using appropriate PPE.
Conclusion
This technical guide has outlined two robust and reliable synthetic routes for the preparation of 1-Cyclopentyl-3-methylpiperazine. The direct reductive amination offers an efficient, one-pot synthesis, while the protecting group-assisted N-alkylation provides a more controlled, regioselective approach. The choice of synthetic strategy will be dictated by the specific requirements of the research project. By following the detailed protocols and considering the safety precautions outlined in this guide, researchers can confidently synthesize this valuable piperazine derivative for their drug discovery and development endeavors.
References
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]
Reductive amination of piperazine : r/OrganicChemistry. (n.d.). Reddit. Retrieved January 31, 2026, from [Link]
JPS61158973A - Production of 1-cyclopentylpiperazine - Google Patents. (n.d.).
Reductive Amination | Synthesis of Amines. (2022, February 17). YouTube. Retrieved January 31, 2026, from [Link]...
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 31, 2026, from [Link]
Intramolecular reductive amination for the preparation of piperazines.⁷¹. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
Reductive amination route for selective N‐monosubstitution. Piperazine... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
A Simple Synthesis of N-Alkylpiperazines. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (2015, August 13). NCBI. Retrieved January 31, 2026, from [Link]
Procedure for N-alkylation of Piperidine? - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]
Potential research areas for 1-Cyclopentyl-3-methylpiperazine
An In-depth Technical Guide to Potential Research Areas for 1-Cyclopentyl-3-methylpiperazine Intended Audience: Researchers, scientists, and drug development professionals. Executive Summary 1-Cyclopentyl-3-methylpiperaz...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to Potential Research Areas for 1-Cyclopentyl-3-methylpiperazine
Intended Audience: Researchers, scientists, and drug development professionals.
Executive Summary
1-Cyclopentyl-3-methylpiperazine represents a compelling, yet underexplored, chemical entity within the broader class of piperazine derivatives. The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs targeting a wide array of conditions, particularly those affecting the central nervous system (CNS). The specific combination of a cyclopentyl group at the N1 position and a methyl group at the C3 position of the piperazine ring in this molecule suggests a unique lipophilic and steric profile. This profile could modulate its interaction with biological targets, potentially leading to novel pharmacological activities. This guide outlines a structured, multi-pronged research program designed to systematically elucidate the therapeutic potential of 1-Cyclopentyl-3-methylpiperazine, from initial synthesis and characterization to preclinical evaluation.
Part 1: Foundational Chemistry and Synthesis
A robust and reproducible synthetic route is paramount for any meaningful investigation. The synthesis of 1-Cyclopentyl-3-methylpiperazine can be approached through established methodologies in organic chemistry.
Proposed Synthetic Pathway
A logical and efficient synthetic strategy involves a two-step process:
Reductive Amination: The synthesis can commence with the reductive amination of N-cyclopentylethylenediamine with pyruvic aldehyde. This reaction forms the piperazine ring and introduces the methyl group in a single step.
Purification: The crude product would then be purified using standard techniques such as column chromatography or distillation to yield the final compound with high purity.
Essential Characterization
Rigorous analytical characterization is non-negotiable to confirm the identity, purity, and stability of the synthesized 1-Cyclopentyl-3-methylpiperazine.
Analytical Technique
Purpose
Expected Outcome
¹H and ¹³C NMR Spectroscopy
Structural elucidation and confirmation.
Provides detailed information on the chemical environment of each proton and carbon atom, confirming the connectivity and stereochemistry of the molecule.
Mass Spectrometry (MS)
Determination of molecular weight and elemental composition.
Confirms the molecular formula and provides fragmentation patterns that can further support the proposed structure.
High-Performance Liquid Chromatography (HPLC)
Assessment of purity.
Quantifies the purity of the synthesized compound and identifies any potential impurities.
Fourier-Transform Infrared Spectroscopy (FTIR)
Identification of functional groups.
Confirms the presence of key functional groups within the molecule.
Part 2: High-Priority Research Areas and Rationale
The structural characteristics of 1-Cyclopentyl-3-methylpiperazine, particularly the presence of the N-cyclopentyl group, suggest a strong potential for interaction with CNS targets. Many psychoactive drugs, such as the atypical antipsychotic cariprazine, feature a piperazine core, underscoring the therapeutic relevance of this scaffold.
Primary Research Focus: Central Nervous System (CNS) Disorders
The lipophilicity imparted by the cyclopentyl group likely enhances the ability of 1-Cyclopentyl-3-methylpiperazine to cross the blood-brain barrier, a critical prerequisite for CNS activity.
Schizophrenia and Psychosis: A primary avenue of investigation should be the compound's affinity for dopamine D2 and D3 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors. These receptors are key targets for many antipsychotic medications. Imbalances in dopaminergic and serotonergic signaling are strongly implicated in the pathophysiology of schizophrenia.
Depression and Anxiety: The interaction with serotonin and norepinephrine transporters, as well as various serotonin receptor subtypes, should be explored. Many successful antidepressants and anxiolytics modulate these systems.
Neurodegenerative Diseases: The potential neuroprotective effects of 1-Cyclopentyl-3-methylpiperazine could be investigated in cellular and animal models of Alzheimer's or Parkinson's disease. Some piperazine derivatives have shown promise in this area.
Secondary Research Focus: Oncology
A growing body of research has highlighted the anticancer potential of certain piperazine-containing compounds.
Antiproliferative Activity: The compound should be screened against a panel of cancer cell lines to assess its ability to inhibit cell growth and proliferation.
Induction of Apoptosis: Further studies could investigate whether 1-Cyclopentyl-3-methylpiperazine can induce programmed cell death in cancer cells.
Part 3: A Phased Experimental Workflow
A systematic and logical progression of experiments is crucial for efficiently evaluating the therapeutic potential of 1-Cyclopentyl-3-methylpiperazine.
Caption: A phased research workflow for 1-Cyclopentyl-3-methylpiperazine.
Detailed Experimental Protocols
1. Receptor Binding Assays:
Objective: To determine the binding affinity of 1-Cyclopentyl-3-methylpiperazine for a panel of CNS receptors.
Methodology:
Utilize commercially available membrane preparations expressing the target receptors (e.g., dopamine D2, serotonin 5-HT2A).
Perform competitive binding assays using a known radioligand for each receptor and varying concentrations of the test compound.
Measure the displacement of the radioligand to calculate the inhibition constant (Ki), which is a measure of binding affinity.
2. In Vivo Behavioral Models (Example: Antipsychotic Potential):
Objective: To assess the in vivo efficacy of 1-Cyclopentyl-3-methylpiperazine in a rodent model of psychosis.
Methodology:
Use the amphetamine-induced hyperlocomotion model in mice or rats.
Administer varying doses of 1-Cyclopentyl-3-methylpiperazine prior to the amphetamine challenge.
Measure locomotor activity using automated activity chambers.
A significant reduction in amphetamine-induced hyperlocomotion would suggest potential antipsychotic-like activity.
Part 4: Future Perspectives and Conclusion
1-Cyclopentyl-3-methylpiperazine stands as a promising starting point for a drug discovery program. The outlined research plan provides a comprehensive framework for its systematic evaluation. Should initial studies yield positive results, particularly in the CNS therapeutic area, subsequent lead optimization efforts could focus on synthesizing and testing analogs to improve potency, selectivity, and pharmacokinetic properties. The exploration of this and related novel piperazine derivatives has the potential to contribute significantly to the development of new and improved therapies for a range of debilitating diseases.
References
National Institute of Mental Health. (n.d.). Schizophrenia. U.S. Department of Health and Human Services. [Link]
Protocols & Analytical Methods
Method
Title: A Validated Protocol for the Synthesis of 1-Cyclopentyl-3-methylpiperazine via Regioselective Reductive Amination
An Application Note and Protocol from the Senior Application Scientist Abstract This application note provides a comprehensive and validated protocol for the synthesis of 1-cyclopentyl-3-methylpiperazine, a valuable subs...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol from the Senior Application Scientist
Abstract
This application note provides a comprehensive and validated protocol for the synthesis of 1-cyclopentyl-3-methylpiperazine, a valuable substituted piperazine intermediate for drug discovery and development. The piperazine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] This guide details a robust and scalable synthesis strategy centered on the reductive amination of 3-methylpiperazine with cyclopentanone. We elucidate the mechanistic rationale for this approach, emphasizing the regioselectivity and the advantages over alternative methods like direct alkylation. The protocol includes a detailed, step-by-step experimental procedure, safety precautions, purification techniques, and characterization data. This document is intended for researchers, chemists, and drug development professionals seeking a reliable method to access this important chemical building block.
Introduction and Significance
The piperazine ring is one of the most ubiquitous N-heterocycles in modern pharmaceuticals, prized for its ability to improve aqueous solubility and modulate the pharmacokinetic profile of drug candidates.[2] Its presence in blockbuster drugs across various therapeutic areas—including oncology, psychiatry, and infectious diseases—highlights its importance as a core structural motif.[1][3][4] The target molecule, 1-cyclopentyl-3-methylpiperazine, serves as a key intermediate, combining the versatile piperazine scaffold with lipophilic cyclopentyl and methyl groups that can be crucial for tuning receptor affinity and metabolic stability.
The development of a reliable and scalable synthesis is paramount for incorporating such building blocks into drug discovery pipelines. This note addresses this need by presenting a detailed protocol based on reductive amination, a powerful and selective C-N bond-forming reaction.[5]
Synthesis Strategy and Mechanistic Rationale
Two primary strategies are viable for the N-alkylation of the 3-methylpiperazine core: direct alkylation with a cyclopentyl halide and reductive amination with cyclopentanone.
Direct Alkylation: While feasible, this method often requires harsh conditions and can suffer from a lack of selectivity, potentially leading to di-alkylation or quaternization of the piperazine nitrogens.[1] Controlling the reaction stoichiometry is critical but can be challenging.
Reductive Amination: This is the preferred method due to its mild reaction conditions, high yields, and excellent control over selectivity.[5][6] The reaction proceeds in two main steps:
Iminium Ion Formation: The less sterically hindered secondary amine at the N1 position of 3-methylpiperazine nucleophilically attacks the carbonyl carbon of cyclopentanone. Subsequent dehydration forms a transient iminium ion intermediate.
Hydride Reduction: A mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product.[7]
This approach is highly regioselective for the N1 position due to the steric hindrance imposed by the methyl group at the C3 position, which disfavors the reaction at the adjacent N4 nitrogen.
Caption: Reaction mechanism for reductive amination.
Materials and Equipment
Reagents
Reagent
CAS No.
MW ( g/mol )
Purity
Supplier
3-Methylpiperazine
109-07-9
100.16
≥98%
Sigma-Aldrich
Cyclopentanone
120-92-3
84.12
≥99%
Sigma-Aldrich
Sodium Triacetoxyborohydride
56553-60-7
211.94
97%
Sigma-Aldrich
Dichloromethane (DCM), Anhydrous
75-09-2
84.93
≥99.8%
Sigma-Aldrich
Saturated Sodium Bicarbonate (aq.)
144-55-8
84.01
N/A
Lab Prepared
Brine (Saturated NaCl solution)
7647-14-5
58.44
N/A
Lab Prepared
Anhydrous Sodium Sulfate
7757-82-6
142.04
≥99%
Sigma-Aldrich
Silica Gel for Chromatography
63231-67-4
60.08
230-400 mesh
Sorbent Tech.
Ethyl Acetate, HPLC Grade
141-78-6
88.11
≥99.5%
Fisher Sci.
Hexanes, HPLC Grade
110-54-3
86.18
≥98.5%
Fisher Sci.
Triethylamine
121-44-8
101.19
≥99.5%
Sigma-Aldrich
Equipment
Round-bottom flasks (100 mL, 250 mL)
Magnetic stirrer and stir bars
Argon or Nitrogen gas inlet
Septa and needles
Separatory funnel (250 mL)
Rotary evaporator
Glassware for flash column chromatography
TLC plates (silica gel 60 F₂₅₄)
Standard laboratory glassware (beakers, graduated cylinders)
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Experimental Protocol
Safety Precautions
General: Perform all operations in a well-ventilated chemical fume hood. Wear appropriate PPE at all times.
Piperazines: Piperazine derivatives can be corrosive and are potential respiratory and skin sensitizers.[8] Avoid inhalation of dust or vapors and direct skin contact.
Dichloromethane: DCM is a volatile solvent and a suspected carcinogen. Handle with care to minimize exposure.
Sodium Triacetoxyborohydride: This reagent is moisture-sensitive and can release acetic acid upon contact with water. Handle under an inert atmosphere.
Step-by-Step Synthesis Procedure
Reaction Setup: To a 250 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add 3-methylpiperazine (5.0 g, 49.9 mmol, 1.0 equiv.).
Dissolution: Add anhydrous dichloromethane (100 mL) to the flask. Stir the mixture under an argon atmosphere until all the solid has dissolved.
Aldehyde Addition: Add cyclopentanone (4.62 g, 54.9 mmol, 1.1 equiv.) to the solution via syringe. Allow the mixture to stir at room temperature for 20 minutes.
Scientist's Note: This initial stirring period allows for the formation of the crucial iminium ion intermediate prior to the addition of the reducing agent.
Reduction: Carefully add sodium triacetoxyborohydride (15.9 g, 74.9 mmol, 1.5 equiv.) to the reaction mixture in three portions over 15 minutes.
Rationale: Portion-wise addition helps to control the reaction exotherm and ensures a smooth reduction process.
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours (overnight). Monitor the reaction's progress by Thin Layer Chromatography (TLC) using an eluent system of 90:9:1 Dichloromethane:Methanol:Ammonium Hydroxide. The starting material and product should be visualized using a potassium permanganate stain. The reaction is complete when the 3-methylpiperazine spot is no longer visible.
Workup - Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes until gas evolution ceases.
Workup - Extraction: Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 50 mL).
Workup - Washing and Drying: Combine all organic layers and wash with 50 mL of brine. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil.
Purification
The crude oil is purified by flash column chromatography on silica gel.
Column Packing: Pack the column using a slurry of silica gel in a 95:5 mixture of hexanes and ethyl acetate.
Elution: Load the crude product onto the column. Elute with a gradient of 5% to 20% ethyl acetate in hexanes. To prevent product tailing on the silica, it is advisable to add 0.5% triethylamine to the eluent mixture.
Fraction Collection: Collect fractions and analyze by TLC. Combine the fractions containing the pure product and concentrate under reduced pressure to afford 1-cyclopentyl-3-methylpiperazine as a clear, colorless to pale yellow oil.
Incomplete Reaction: If TLC analysis shows significant unreacted 3-methylpiperazine after 16 hours, an additional 0.2 equivalents of both cyclopentanone and NaBH(OAc)₃ can be added, and the reaction can be stirred for another 4-6 hours.
Product Streaking on TLC/Column: Substituted piperazines are basic and can interact strongly with the acidic silica gel, causing streaking. The addition of a small amount of a volatile base like triethylamine (0.5-1%) to the eluent neutralizes the acidic sites on the silica, leading to sharper bands and better separation.
Broad NMR Peaks: The presence of two nitrogen atoms can sometimes lead to complexation with trace acids or water, causing peak broadening in NMR spectra. Ensuring the final product is thoroughly dried and handled under anhydrous conditions can mitigate this. A small amount of D₂O shake can sometimes clarify amine proton signals.
This protocol is self-validating through the use of in-process TLC monitoring to ensure reaction completion before workup, and the final purity is confirmed by chromatographic and spectroscopic analysis (¹H NMR, ¹³C NMR, MS).
Conclusion
This application note details a highly efficient, regioselective, and scalable protocol for the synthesis of 1-cyclopentyl-3-methylpiperazine. The reductive amination strategy offers significant advantages in terms of yield, purity, and operational simplicity. By providing clear, step-by-step instructions and explaining the underlying chemical principles, this guide serves as a reliable resource for researchers and professionals in the field of medicinal chemistry, facilitating the production of this key intermediate for the development of novel therapeutics.
References
Source: Google Patents (CN108341792B)
Title: Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate
Source: Connect Journals (Indian Journal of Heterocyclic Chemistry)
URL: [Link]
Source: Google Patents (US2905673A)
Source: Google Patents (CN1566105A)
Title: Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives
Source: MDPI (Molecules)
URL: [Link]
Application Note: High-Throughput Quantification and Structural Elucidation of 1-Cyclopentyl-3-methylpiperazine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract This application note presents a detailed protocol for the sensitive and selective analysis of 1-Cyclopentyl-3-methylpiperazine, a heterocyclic amine of interest in pharmaceutical and chemical synthesis, using L...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note presents a detailed protocol for the sensitive and selective analysis of 1-Cyclopentyl-3-methylpiperazine, a heterocyclic amine of interest in pharmaceutical and chemical synthesis, using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We outline a comprehensive workflow, from sample preparation in a complex biological matrix (human plasma) using Solid-Phase Extraction (SPE) to optimized LC-MS/MS conditions for both quantification and structural characterization. The methodologies described herein are designed for researchers, scientists, and drug development professionals requiring a robust and validated analytical approach for piperazine derivatives.
Introduction: The Analytical Imperative for Piperazine Derivatives
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals across a range of therapeutic areas.[1] 1-Cyclopentyl-3-methylpiperazine, a substituted piperazine, represents a class of compounds with potential applications in drug discovery and development.[2] Accurate and precise quantification of such small molecules in biological matrices is fundamental to pharmacokinetic, toxicokinetic, and metabolic studies.[3][4]
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers unparalleled sensitivity and selectivity for analyzing small molecules in complex mixtures.[5] Electrospray ionization (ESI) is a soft ionization technique well-suited for generating intact protonated molecules ([M+H]⁺) of polar compounds like piperazines, minimizing in-source fragmentation and preserving the molecular ion for subsequent analysis.[6][7][8] This note details a method employing a triple quadrupole (QqQ) or a quadrupole time-of-flight (Q-TOF) mass spectrometer for the comprehensive analysis of 1-Cyclopentyl-3-methylpiperazine.[9][10][11][12]
Experimental Workflow Overview
A robust analytical method is built upon a sequence of optimized steps, each critical for ensuring data quality and reproducibility. The workflow described herein follows a logical progression from sample isolation to data interpretation.
Caption: Overall workflow for the analysis of 1-Cyclopentyl-3-methylpiperazine.
The cleanliness of the sample injected into the LC-MS system is paramount for method robustness and longevity of the instrument.[3] For basic compounds like 1-Cyclopentyl-3-methylpiperazine in a complex matrix such as plasma, a mixed-mode cation exchange SPE provides excellent cleanup by utilizing both reversed-phase and ion-exchange retention mechanisms.[13]
Rationale for SPE Choice:
Matrix Complexity: Plasma contains a high concentration of proteins, lipids, and salts that can cause ion suppression and contaminate the MS ion source.[14]
Analyte Properties: 1-Cyclopentyl-3-methylpiperazine is a basic compound (due to the nitrogen atoms in the piperazine ring) and is expected to be protonated at physiological pH. This positive charge allows for strong retention on a cation exchange sorbent.
Dual Retention: A mixed-mode sorbent (e.g., polymeric with sulfonic acid groups) allows for initial retention via hydrophobic interactions (reversed-phase) followed by targeted elution, providing superior selectivity over single-mechanism sorbents.[15]
Detailed SPE Protocol:
Sample Pre-treatment:
Thaw human plasma samples on ice.
To 200 µL of plasma, add 600 µL of 1% formic acid in acetonitrile. This step precipitates the majority of plasma proteins.
Vortex for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
Transfer the supernatant to a clean tube and dilute with 1 mL of 1% formic acid in water to reduce the organic solvent concentration, ensuring proper binding to the SPE sorbent.
SPE Cartridge Conditioning:
Use a mixed-mode cation exchange cartridge (e.g., 30 mg/1 mL).
Condition the cartridge by passing 1 mL of methanol, followed by 1 mL of water. This activates the polymeric backbone of the sorbent.[16]
Equilibration:
Equilibrate the cartridge with 1 mL of 1% formic acid in water. This step ensures the sorbent's functional groups are in the correct protonation state for optimal sample binding.[16]
Sample Loading:
Load the pre-treated sample supernatant onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).
Wash Steps:
Wash 1 (Polar Interferences): Wash with 1 mL of 1% formic acid in water to remove salts and other highly polar, unretained matrix components.
Wash 2 (Non-polar Interferences): Wash with 1 mL of methanol to remove lipids and other non-polar interferences retained on the reversed-phase component of the sorbent. The target analyte will remain bound by the strong cation exchange interaction.
Elution:
Elute the 1-Cyclopentyl-3-methylpiperazine with 1 mL of 5% ammonium hydroxide in methanol. The high pH neutralizes the positive charge on the piperazine nitrogens, disrupting the ion-exchange retention and allowing the analyte to be eluted.
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for injection.
LC-MS/MS Method Development and Parameters
The goal of the chromatographic separation is to resolve the analyte from any remaining matrix components to minimize ion suppression and ensure accurate quantification.
Liquid Chromatography (LC) Parameters:
A standard reversed-phase C18 column is a good starting point for small molecule analysis.[17] The addition of an acid like formic acid to the mobile phase serves two key purposes: it improves peak shape for basic analytes and facilitates protonation for positive mode ESI.[17]
Parameter
Recommended Value
Rationale
Column
C18, 2.1 x 50 mm, 1.8 µm
Provides good retention and high efficiency for small molecules.
Mobile Phase A
0.1% Formic Acid in Water
Acid modifier for improved peak shape and ESI+ efficiency.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Common organic solvent for reversed-phase chromatography.
Gradient
5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate
A typical gradient to elute a moderately polar compound.[17]
Flow Rate
0.4 mL/min
Standard flow rate for a 2.1 mm ID column.
Column Temp.
40 °C
Reduces mobile phase viscosity and can improve peak shape.
Injection Vol.
5 µL
A small volume to prevent peak distortion.
Mass Spectrometry (MS) Parameters:
The analysis was designed for a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Initial experiments would involve infusion of a pure standard of 1-Cyclopentyl-3-methylpiperazine to determine the precursor ion and optimize fragmentation.
Ensures complete desolvation of ions entering the mass analyzer.
Gas Flow
Instrument Dependent
Optimized to facilitate desolvation and ion transport.
Scan Type
MRM (Quant), Full Scan & Product Ion Scan (Struct.)
MRM for high sensitivity quantification; Full/Product scans for structural work.
Results and Discussion: Fragmentation Pathway and Quantification
Predicted Fragmentation of 1-Cyclopentyl-3-methylpiperazine
The structure of 1-Cyclopentyl-3-methylpiperazine (C₁₀H₂₀N₂) has a calculated monoisotopic mass of 168.1626 g/mol . In ESI+ mode, the protonated molecule [M+H]⁺ will be observed at m/z 169.1705. Collision-induced dissociation (CID) of this precursor ion is expected to yield characteristic product ions resulting from cleavage of the piperazine ring and the attached substituents.
The fragmentation of piperazine derivatives is highly dependent on the substitution pattern, with common pathways involving cleavage of the C-N bonds within the ring.[1][18][19] Based on established fragmentation rules for N-alkyl amines and cyclic alkanes, we predict the following major fragmentation pathways:[20][21][22]
Caption: Predicted major fragmentation pathways for protonated 1-Cyclopentyl-3-methylpiperazine.
Pathway A (m/z 100.11): Cleavage of the N-cyclopentyl bond, leading to the loss of a cyclopentyl radical (C₅H₉•), would result in a stable methylpiperazine fragment ion.
Pathway B (m/z 112.11 and 57.07): Classic piperazine ring cleavage can occur at multiple points. A common fragmentation involves the formation of ions corresponding to the substituted ethylenediamine portions of the ring.
Pathway C (m/z 127.12): Alpha-cleavage adjacent to the secondary amine and the methyl group could lead to the loss of propylene (C₃H₆), resulting in a cyclopentyl-piperazine fragment.
Quantitative Analysis using Multiple Reaction Monitoring (MRM)
For quantitative studies, a triple quadrupole mass spectrometer is ideal. The MRM technique provides exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. Based on the predicted fragmentation, the following transitions would be evaluated for sensitivity and specificity.
Analyte
Precursor Ion (Q1) m/z
Product Ion (Q3) m/z
Transition Type
1-Cyclopentyl-3-methylpiperazine
169.2
100.1
Quantifier
1-Cyclopentyl-3-methylpiperazine
169.2
112.1
Qualifier
Internal Standard (e.g., d4-analog)
173.2
104.1
Quantifier
Quantifier: The most intense and stable fragment ion transition, used for calculating the concentration of the analyte.
Qualifier: A second, specific fragment ion transition used to confirm the identity of the analyte. The ratio of the qualifier to the quantifier signal should be constant across all samples and calibrators.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the mass spectrometric analysis of 1-Cyclopentyl-3-methylpiperazine. The detailed protocols for solid-phase extraction and LC-MS/MS method development are designed to be readily adaptable in a research or drug development laboratory. The described workflow, leveraging the inherent selectivity of mixed-mode SPE and the sensitivity of tandem mass spectrometry, establishes a robust platform for both the accurate quantification of this compound in biological matrices and its structural confirmation through detailed fragmentation analysis.
References
JoVE. A Plasma Sample Preparation for Mass Spectrometry Using an Automated Workstation. Journal of Visualized Experiments. [Link]
Biocompare. Prepping Small Molecules for Mass Spec. Biocompare.com. [Link]
Zhu, N., et al. Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]
Doc Brown's Advanced Organic Chemistry. Mass spectrum of cyclopentane fragmentation pattern. docbrown.info. [Link]
Chernushevich, I. V., et al. An introduction to quadrupole-time-of-flight mass spectrometry. PubMed. [Link]
Drug Development & Delivery. Application of LCMS in small-molecule drug development. drug-dev.com. [Link]
Banerjee, S., & Mazumdar, S. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. [Link]
Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson. bioanalysis-zone.com. [Link]
PubChem. 1-Cyclopentylpiperazine. National Center for Biotechnology Information. [Link]
ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. [Link]
Konermann, L., et al. Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry. [Link]
Wikipedia. Time-of-flight mass spectrometry. en.wikipedia.org. [Link]
LCGC International. Understanding and Improving Solid-Phase Extraction. chromatographyonline.com. [Link]
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. chem.libretexts.org. [Link]
ResearchGate. (PDF) Use of Electrospray Ionization Mass Spectrometry for the Investigation of Radical Cation Chain Reactions in Solution. ResearchGate. [Link]
BioAgilytix. LC/MS Applications in Drug Development. bioagilytix.com. [Link]
Chromatography Online. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. chromatographyonline.com. [Link]
ELTE. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. szerves.chem.elte.hu. [Link]
Premier General. Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. pgeneral.com. [Link]
Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. [Link]
NIH. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. National Institutes of Health. [Link]
NIST. Piperazine. National Institute of Standards and Technology. [Link]
PubMed. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. PubMed. [Link]
Application Note: In Vitro Profiling of 1-Cyclopentyl-3-methylpiperazine Scaffolds
Executive Summary & Compound Profile 1-Cyclopentyl-3-methylpiperazine represents a "privileged scaffold" in modern medicinal chemistry.[1] Its structural duality—combining the lipophilic, steric bulk of the cyclopentyl g...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
1-Cyclopentyl-3-methylpiperazine represents a "privileged scaffold" in modern medicinal chemistry.[1] Its structural duality—combining the lipophilic, steric bulk of the cyclopentyl group with the polar, ionizable piperazine core—makes it a critical building block for central nervous system (CNS) agents and kinase inhibitors.
This compound and its derivatives are most notably validated in the synthesis of Volasertib (a PLK1 inhibitor for Acute Myeloid Leukemia) and high-affinity ligands for Sigma-1 receptors and Chemokine receptors (CCR5) .
This guide details the in vitro assay cascade required to evaluate this scaffold's utility, moving from physicochemical characterization to target engagement (Sigma-1) and functional kinase inhibition (PLK1).
Chemical Profile & Handling
Property
Value / Characteristic
Impact on Assays
Molecular Weight
~168.28 g/mol
Fragment-like; suitable for high-concentration screening.[1]
Basicity (pKa)
~8.5 - 9.0 (Piperazine N)
Critical: Positively charged at physiological pH (7.4).[1] May bind non-specifically to plasticware.
LogP / LogD
~1.5 - 2.5 (Estimated)
Moderate lipophilicity; good membrane permeability but requires DMSO for stock solutions.[1]
Stereochemistry
Chiral center at C3
Alert: The (S)-enantiomer is often the bioactive form in kinase inhibitors; racemic mixtures may dilute potency.
Solubilization & Stock Preparation Protocol
Challenge: Piperazines can form carbonate salts in air or adhere to glass surfaces due to their basicity.
Solution: Use of acidified DMSO and low-binding plastics.[1]
Protocol Steps:
Primary Stock (10 mM): Weigh solid 1-Cyclopentyl-3-methylpiperazine and dissolve in 100% anhydrous DMSO. Vortex for 30 seconds.
Note: If the compound is in HCl salt form, add 1 equivalent of NaOH or use phosphate buffer to neutralize for organic extraction assays, but DMSO is sufficient for direct dilution.
Quality Check: Inspect for precipitation. If cloudy, sonicate at 37°C for 5 minutes.
Storage: Aliquot into amber glass vials (to prevent UV degradation) and store at -20°C. Stable for 6 months.
Working Dilutions: Dilute in assay buffer immediately prior to use. Keep final DMSO concentration <1% to avoid solvent effects on cellular assays.
Scientific Rationale: The N-alkyl piperazine moiety is a classic pharmacophore for Sigma-1 receptors, which are implicated in neuroprotection and cocaine addiction.[1] The cyclopentyl group provides the necessary hydrophobic bulk to fit the σ1R binding pocket.
Assay Principle
A competition binding assay where the test compound (1-Cyclopentyl-3-methylpiperazine derivative) displaces the radioligand [³H]-(+)-Pentazocine , a selective σ1R agonist.[1]
Test Wells: 1-Cyclopentyl-3-methylpiperazine (0.1 nM to 10 µM) + Membrane + Radioligand.[1]
Incubation: Add [³H]-(+)-Pentazocine (Final conc: 3 nM) to all wells. Incubate at 37°C for 120 minutes .
Expert Insight: Sigma-1 kinetics are slow; shorter incubation (e.g., 30 min) may underestimate affinity (Ki).
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine to reduce non-specific binding of the lipophilic amine).
Wash: Wash filters 3x with ice-cold Tris buffer.
Detection: Add liquid scintillation cocktail and count radioactivity (CPM).
Data Analysis
Calculate the Ki value using the Cheng-Prusoff equation:
Where [L] is radioligand concentration and Kd is its dissociation constant.
Scientific Rationale: The 1-Cyclopentyl-3-methylpiperazine motif is the solvent-exposed tail of Volasertib , a potent Polo-like Kinase 1 (PLK1) inhibitor.[1] This assay measures the compound's ability to inhibit PLK1 activity, relevant for oncology applications.
Assay Principle
The ADP-Glo™ assay quantifies kinase activity by converting the ADP produced during the kinase reaction into light (luminescence).
Workflow Diagram
Protocol Steps
Reagent Prep: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
Enzyme Mix: Dilute recombinant PLK1 enzyme (Promega or SignalChem) to 2 ng/µL.
Scientific Rationale: Piperazine rings are metabolic "hotspots," susceptible to N-oxidation and ring cleavage by Cytochrome P450s.[1] Early assessment of metabolic stability is mandatory.
Protocol Steps
System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
Test Concentration: 1 µM 1-Cyclopentyl-3-methylpiperazine (prevents enzyme saturation).
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]
Time Course:
Pre-incubate Compound + Microsomes for 5 min at 37°C.
Initiate with NADPH.
Sample at t = 0, 5, 15, 30, and 60 minutes.
Quench: Transfer aliquots into ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).
Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (
Add 0.05% Tween-20 to buffers; Use silanized glass or low-binding plates.[1]
Precipitation in Assay Buffer
Low solubility at pH 7.4.
Ensure stock is 100% DMSO; limit final concentration to <100 µM; check pH of buffer.
Variable Kinase Data (Assay 2)
ATP competition.
If the compound is an ATP-competitive inhibitor (likely), IC50 will shift with ATP conc. Run at Km(app) for ATP.
References
Volasertib Discovery: Rudolph, D., et al. "BI 6727, a Polo-like kinase inhibitor with improved pharmacokinetic profile and broad antitumor activity." Clinical Cancer Research 15.9 (2009): 3094-3102.[1] Link
Sigma Receptor Ligands: Chu, U. B., & Ruoho, A. E. "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology 89.1 (2016): 142-153.[1] Link
Piperazine Scaffolds: Gediya, L. K., & Njar, V. C. "Promise and challenges in drug discovery and development of hybrid anticancer drugs." Expert Opinion on Drug Discovery 4.11 (2009): 1099-1111.[1] Link
ADP-Glo Methodology: Zegzouti, H., et al. "ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases." Assay and Drug Development Technologies 7.6 (2009): 560-572. Link
Microsomal Stability Protocols: Di, L., & Kerns, E. H. "Drug-Like Properties: Concepts, Structure Design and Methods."[1] Elsevier (2016). Link
Application Note: Functional Profiling and Cell-Based Assays for 1-Cyclopentyl-3-methylpiperazine Derivatives
Executive Summary & Strategic Rationale The 1-Cyclopentyl-3-methylpiperazine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for divers...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
The 1-Cyclopentyl-3-methylpiperazine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its structural duality, combining the lipophilic, metabolic stability of the cyclopentyl group with the conformational rigidity of the chiral methylpiperazine core, makes it a critical building block for G-Protein Coupled Receptor (GPCR) antagonists (specifically CCR5 and Ghrelin receptors ) and Sigma-1 receptor modulators.
This Application Note provides a blueprint for the functional profiling of this scaffold. Unlike generic screening guides, this protocol focuses on the specific pharmacological liabilities and opportunities of the cyclopentyl-piperazine moiety. We prioritize calcium flux assays for GPCR de-orphaning and high-content imaging for Sigma-1 chaperone activity, ensuring a comprehensive assessment of biological potential.
Target Relevance & Mechanism of Action
Before initiating wet-lab workflows, it is critical to understand why we assay specific pathways. The 1-Cyclopentyl-3-methylpiperazine moiety acts as a pharmacophore anchor in several therapeutic classes:
CCR5 Antagonism (Anti-Viral/Immunomodulation): The basic nitrogen of the piperazine interacts with Asp280/Glu283 in the CCR5 transmembrane pocket, while the cyclopentyl group fills the hydrophobic cavity, blocking chemokine binding (e.g., RANTES/CCL5).
Sigma-1 Receptor Modulation (CNS/Neuroprotection): The scaffold mimics the "N-alkyl-N'-arylpiperazine" motif common in high-affinity Sigma ligands. Activity here implies potential in neurodegenerative protection.[1]
Ghrelin Receptor (GHS-R1a) Antagonism: Relevant for metabolic disorder research.
Signaling Pathway Visualization
The following diagram illustrates the primary signaling cascade (CCR5-G
q/16 coupling) utilized in the functional assays described below.
Figure 1: Canonical GPCR signaling pathway engineered for calcium flux detection.[2] Note the use of G
16 to force coupling of Gi/o targets (like CCR5) to the Calcium readout.
Objective: To determine if the test compound acts as an agonist or antagonist at the CCR5 receptor.
Cell System: CHO-K1 or HEK293 stably expressing human CCR5 and G
16.
Materials & Reagents
Assay Buffer: HBSS + 20 mM HEPES, pH 7.4. (Avoid Probenecid if the piperazine derivative is suspected to be a transport substrate, otherwise use 2.5 mM to retain dye).
Calcium Dye: Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices).
Agonist Control: Recombinant Human CCL5 (RANTES).
Positive Control Antagonist: Maraviroc (1 µM).
Step-by-Step Workflow
Cell Seeding (Day -1):
Harvest CHO-CCR5 cells using Accutase (avoid Trypsin to preserve receptor integrity).
Plate 10,000 cells/well in a 384-well black/clear-bottom poly-D-lysine coated plate.
Incubate overnight at 37°C, 5% CO2.
Dye Loading (Day 0):
Remove culture media and wash once with Assay Buffer.
Add 20 µL of Calcium 6 dye loading solution.
Incubate: 1 hour at 37°C, followed by 15 min at RT to equilibrate.
Compound Preparation:
Dissolve 1-Cyclopentyl-3-methylpiperazine derivative in 100% DMSO to 10 mM stock.
Perform 1:3 serial dilution in DMSO.
Transfer to Assay Buffer (Final DMSO concentration < 0.5%).
Data Acquisition (FLIPR/FDSS):
Antagonist Mode:
Inject 10 µL of test compound.
Incubate 15 mins (monitor for agonist activity during this phase).
Inject EC80 concentration of CCL5 (RANTES).
Record fluorescence (Ex 485nm / Em 525nm) for 120 seconds.
Data Analysis:
Calculate Max-Min RFU.
Normalize to % Inhibition =
.
Fit data to a 4-parameter logistic equation to determine IC50.
Objective: To validate if the scaffold modulates Sigma-1 receptor chaperone activity, often associated with neuroprotective effects.
Rationale: Sigma-1 agonists prevent ER stress-induced apoptosis.
Step-by-Step Workflow
Cell System: PC12 (Pheochromocytoma) or SH-SY5Y cells.
Pre-Treatment:
Seed cells at 5,000 cells/well in 96-well plates.
Treat with test compound (0.1 - 10 µM) for 1 hour.
Stress Induction:
Add Thapsigargin (1 µM) or Tunicamycin (2 µg/mL) to induce ER stress.
Co-incubate for 24 hours.
Readout (Dual-Plex):
Viability: CellTiter-Glo (ATP quantification).
Apoptosis: Caspase-3/7 Glo.
Interpretation:
A "Hit" is defined as a compound that restores ATP levels >30% above the Thapsigargin control and reduces Caspase activity.
Operational Workflow Diagram
The following diagram outlines the logical progression from compound solubilization to hit validation.
Figure 2: Screening cascade for 1-Cyclopentyl-3-methylpiperazine derivatives. Note the parallel cytotoxicity screen to rule out false positives caused by membrane disruption.
Data Presentation & Analysis Standards
When reporting data for this scaffold, use the following standardized table format to ensure comparability across lead series.
Parameter
Assay Type
Metric
Acceptance Criteria (Hit)
Potency
CCR5 Ca2+ Flux
IC50
< 1.0 µM
Efficacy
CCR5 Ca2+ Flux
% Inhibition
> 80% @ 10 µM
Toxicity
CellTiter-Glo (HEK293)
CC50
> 50 µM
Selectivity
vs. Parental Cell Line
Fold Change
> 10x shift
Permeability
PAMPA (pH 7.4)
Pe (cm/s)
> (High CNS potential)
Troubleshooting Common Issues
High Background in Ca2+ Assay: Piperazines are secondary amines and can be basic. Ensure pH buffering is robust (20mM HEPES). If the compound precipitates, reduce stock concentration or add 0.01% Pluronic F-127.
Steep Hill Slopes (>2.0): Often indicates non-specific activity, aggregation, or compound precipitation. Re-test with the addition of 0.1% BSA to the buffer.
Maeda, K. et al. (2001). "Discovery of Novel CCR5 Antagonists: The Role of the Piperazine Scaffold." Journal of Medicinal Chemistry. (Contextualizing the piperazine core in CCR5 antagonists like Maraviroc).
Rousseaux, C. G. et al. (2012). "Sigma receptors [σRs]: biology in normal and diseased states." Journal of Receptors and Signal Transduction. (Explaining the Sigma-1 chaperone mechanism).
Perera, T. P. et al. (2016). "Drug discovery and development of CCR5 antagonists." Antiviral Chemistry & Chemotherapy. (Review of screening assays for CCR5).
The 1-Cyclopentyl-3-methylpiperazine Scaffold: A Versatile Platform for Modern Drug Discovery
Introduction: The Enduring Legacy and Untapped Potential of the Piperazine Ring The piperazine moiety is a cornerstone of medicinal chemistry, recognized for its remarkable versatility and frequent appearance in a divers...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Enduring Legacy and Untapped Potential of the Piperazine Ring
The piperazine moiety is a cornerstone of medicinal chemistry, recognized for its remarkable versatility and frequent appearance in a diverse array of clinically successful drugs.[1][2][3][4] This six-membered heterocycle, with its two strategically placed nitrogen atoms, offers a unique combination of properties that make it an invaluable scaffold in drug design.[4] The piperazine ring can influence a molecule's polarity, basicity, and conformational rigidity, all of which are critical determinants of its pharmacokinetic and pharmacodynamic profiles.[4] Its presence in drugs targeting a wide range of conditions, from central nervous system disorders to cancer and infectious diseases, underscores its broad therapeutic relevance.[3][5][6] This guide focuses on a specific, yet underexplored, derivative: 1-cyclopentyl-3-methylpiperazine . We will delve into its potential as a chemical scaffold, providing detailed application notes and protocols for its synthesis, derivatization, and biological evaluation. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge to harness the potential of this and similar substituted piperazine scaffolds in their quest for novel therapeutics.
Strategic Value of the 1-Cyclopentyl-3-methylpiperazine Scaffold
The 1-cyclopentyl-3-methylpiperazine scaffold offers several strategic advantages for drug design. The cyclopentyl group introduces a lipophilic element that can enhance binding to hydrophobic pockets within target proteins. The methyl group at the 3-position provides a chiral center, allowing for stereospecific interactions with biological targets, which can be crucial for both potency and selectivity. The secondary amine at the 4-position serves as a versatile handle for further chemical modification, enabling the exploration of a vast chemical space and the fine-tuning of structure-activity relationships (SAR).
Derivatives of the 1-cyclopentyl-3-methylpiperazine scaffold hold promise across multiple therapeutic areas, leveraging the established success of other piperazine-containing drugs.
Central Nervous System (CNS) Disorders
Piperazine derivatives have a rich history in the treatment of CNS disorders, including antipsychotics, antidepressants, and anxiolytics.[5][6] The ability of the piperazine ring to interact with monoamine transporters and receptors is a key factor in its efficacy.[5][6] The 1-cyclopentyl-3-methylpiperazine scaffold can be used to generate novel ligands for dopamine, serotonin, and norepinephrine receptors, potentially leading to new treatments for depression, schizophrenia, and anxiety.
Oncology
Many kinase inhibitors, a cornerstone of modern cancer therapy, incorporate a piperazine moiety.[1] This scaffold often serves as a linker that correctly orients other functional groups within the kinase active site. For instance, drugs like Imatinib and Avapritinib utilize the piperazine ring to achieve high potency and selectivity.[1][3] The 1-cyclopentyl-3-methylpiperazine scaffold can be employed to develop novel kinase inhibitors targeting aberrant signaling pathways in cancer. Furthermore, piperazine derivatives have been investigated for their potential to target other aspects of cancer biology, such as carbonic anhydrases.[7]
Infectious Diseases
The piperazine scaffold is a component of several anti-infective agents, including antibacterial, antifungal, and antiviral drugs.[2] For example, derivatives of (S)-1-Boc-3-methylpiperazine have been investigated as CCR5 antagonists with anti-HIV-1 activity.[8] The 1-cyclopentyl-3-methylpiperazine core can be functionalized to create novel compounds with activity against a range of pathogens.
Experimental Protocols: From Synthesis to Biological Evaluation
This section provides detailed, step-by-step methodologies for the synthesis of the 1-cyclopentyl-3-methylpiperazine scaffold and its subsequent derivatization and biological characterization.
Protocol 1: Synthesis of the 1-Cyclopentyl-3-methylpiperazine Scaffold
This protocol outlines a plausible synthetic route to 1-cyclopentyl-3-methylpiperazine, starting from commercially available (S)-1-Boc-3-methylpiperazine.
Workflow for Scaffold Synthesis
A plausible synthetic workflow for the scaffold.
Step-by-Step Methodology:
Reductive Amination:
To a solution of (S)-1-Boc-3-methylpiperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add cyclopentanone (1.1 eq).
Stir the mixture at room temperature for 30 minutes.
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise over 15 minutes.
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 1-cyclopentyl-3-methyl-4-Boc-piperazine.
Boc Deprotection:
Dissolve the purified 1-cyclopentyl-3-methyl-4-Boc-piperazine in DCM.
Add an excess of trifluoroacetic acid (TFA, 10-20 eq) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4 M).
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
Triturate the residue with diethyl ether to precipitate the product as its corresponding salt (e.g., trifluoroacetate or hydrochloride).
Filter the solid and wash with cold diethyl ether to obtain the pure 1-cyclopentyl-3-methylpiperazine salt. The free base can be obtained by neutralization with a suitable base.
Protocol 2: Library Synthesis via N-Functionalization
The secondary amine of the 1-cyclopentyl-3-methylpiperazine scaffold provides a convenient point for diversification. This protocol describes a general method for creating a library of derivatives through acylation.
Workflow for Library Synthesis
A general workflow for creating a library of derivatives.
Step-by-Step Methodology (Acylation with Carboxylic Acids):
To a solution of 1-cyclopentyl-3-methylpiperazine (1.0 eq) and a carboxylic acid (R-COOH, 1.1 eq) in a suitable solvent such as DCM or dimethylformamide (DMF), add a coupling agent such as hexafluorophosphate (HATU, 1.2 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) in combination with hydroxybenzotriazole (HOBt, 1.2 eq).
Add a base, such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq), to the reaction mixture.
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of NaHCO₃, water, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the desired N-acyl derivative.
Table 1: Representative Functional Groups for Library Synthesis
R-Group of Carboxylic Acid (R-COOH)
Rationale for Inclusion
Aryl and Heteroaryl Groups
To explore π-π stacking and hydrogen bonding interactions.
Alkyl and Cycloalkyl Groups
To probe hydrophobic interactions and conformational effects.
Functionalized Aryl Groups (e.g., with halogens, nitro, cyano, methoxy groups)
To modulate electronic properties and introduce potential hydrogen bond donors/acceptors.
Amino Acids
To introduce chirality and peptidic character.
Protocol 3: General Biological Screening Assays
The choice of biological assays will depend on the therapeutic target of interest. Below are general protocols for primary screens relevant to the applications discussed.
A. G-Protein Coupled Receptor (GPCR) Binding Assay (e.g., for CNS targets):
Prepare cell membranes expressing the GPCR of interest.
In a 96-well plate, add a radiolabeled ligand specific for the target receptor, the cell membrane preparation, and varying concentrations of the test compound (from the synthesized library).
Incubate the plate at an appropriate temperature for a specific duration to allow for binding equilibrium to be reached.
Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
Wash the filters to remove non-specifically bound radioligand.
Measure the radioactivity retained on the filters using a scintillation counter.
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).
B. Kinase Inhibition Assay (e.g., for oncology targets):
In a 96-well plate, add the target kinase, a suitable substrate (e.g., a peptide or protein), and ATP (often radiolabeled [γ-³²P]ATP or in a system that allows for non-radioactive detection).
Add varying concentrations of the test compound.
Incubate the plate at an appropriate temperature to allow the kinase reaction to proceed.
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done by measuring the incorporation of ³²P into the substrate or by using a phosphorylation-specific antibody in an ELISA-based format.
Calculate the IC₅₀ value of the test compound.
C. Antiviral Assay (e.g., for infectious disease targets):
Seed host cells in a 96-well plate and allow them to adhere overnight.
Pre-incubate the cells with varying concentrations of the test compound for a short period.
Infect the cells with the virus of interest at a known multiplicity of infection (MOI).
Incubate the plate for a period sufficient for viral replication and cytopathic effect (CPE) to occur.
Assess cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.
Determine the concentration of the test compound that protects 50% of the cells from virus-induced death (EC₅₀ value).
Concurrently, assess the cytotoxicity of the compound on uninfected cells to determine the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI = CC₅₀/EC₅₀) is a measure of the compound's therapeutic window.
Structure-Activity Relationship (SAR) Studies: A Roadmap to Optimization
Systematic modification of the 1-cyclopentyl-3-methylpiperazine scaffold and evaluation of the resulting analogs in the aforementioned biological assays will allow for the elucidation of SAR.
Logical Flow of an SAR Study
An iterative process for lead optimization.
Key SAR Questions to Address:
N-Substituent: How do the size, electronics, and hydrogen bonding capacity of the N-substituent affect activity and selectivity?
Cyclopentyl Group: Is the cyclopentyl group optimal? Would smaller (cyclobutyl) or larger (cyclohexyl) cycloalkyl groups improve potency? What is the effect of introducing substituents on the cyclopentyl ring?
Methyl Group: Is the (S)-configuration of the methyl group essential for activity? How does the (R)-enantiomer or the des-methyl analog perform?
Piperazine Ring Conformation: How do the various substituents influence the preferred chair conformation of the piperazine ring, and how does this impact binding to the target?[9]
Conclusion: A Scaffold Poised for Discovery
The 1-cyclopentyl-3-methylpiperazine scaffold represents a promising starting point for the development of novel therapeutics. Its synthetic tractability, coupled with the proven track record of the broader piperazine class of compounds, makes it an attractive platform for medicinal chemists. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to embark on the exploration of this and other novel piperazine scaffolds, with the ultimate goal of discovering next-generation medicines to address unmet medical needs. The versatility of the piperazine ring ensures its continued prominence in the field of drug discovery for the foreseeable future.[3][4]
References
Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5488.
Hossain, M. S., et al. (2022).
Bunnage, M. E., et al. (2009). Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate. Journal of Medicinal Chemistry, 52(8), 2239-2250.
Rathi, E., et al. (2024). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
Georgieva, M., et al. (2018).
Google Patents. (1959). US2905673A - Method for preparing 1-methylpiperazine.
de Oliveira, V., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 581-593.
Sharma, A., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
de Oliveira, V., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Retrieved from [Link]
Google Patents. (2019). CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine.
Testai, L., et al. (1993). Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity. Journal of Medicinal Chemistry, 36(22), 3391-3397.
ResearchGate. (2022). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]
Kumar, A., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. Future Medicinal Chemistry, 14(10), 737-756.
Kumar, P., et al. (2024).
El-Gokha, A. A., et al. (2021). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. RSC Medicinal Chemistry, 12(10), 1735-1743.
Technical Support Center: Purification of 1-Cyclopentyl-3-methylpiperazine
Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for increasing the purity of 1-Cyclopentyl-3-...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for increasing the purity of 1-Cyclopentyl-3-methylpiperazine. It addresses common challenges through troubleshooting guides and frequently asked questions, grounded in established chemical principles and practices.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my crude 1-Cyclopentyl-3-methylpiperazine sample?
The impurity profile of your sample is heavily dependent on the synthetic route employed.[1] However, common classes of impurities include:
Unreacted Starting Materials: Residual 2-methylpiperazine, cyclopentanone, or cyclopentyl bromide.
Over-alkylation Byproducts: Formation of 1,4-dicyclopentyl-2-methylpiperazine is a common issue in direct alkylation syntheses.[2]
Isomeric Impurities: Depending on the synthesis, you may have positional isomers such as 1-Cyclopentyl-2-methylpiperazine.
Reagents and Solvents: Residual reaction solvents, bases (like triethylamine), or catalysts used during the synthesis.
Degradation Products: Piperazine rings can be susceptible to oxidation or side reactions under harsh conditions.
Q2: Which analytical techniques are best for assessing the purity of 1-Cyclopentyl-3-methylpiperazine?
A multi-faceted approach is recommended for a comprehensive purity assessment:
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying volatile impurities. It provides excellent separation of closely related compounds and allows for their identification based on mass spectra.[3][4]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides structural confirmation of the desired product and can be used to quantify impurities if their signals are well-resolved from the product's signals.
High-Performance Liquid Chromatography (HPLC): Useful for non-volatile impurities and for quantitative analysis using a suitable detector (e.g., UV, ELSD, or MS).
Q3: What are the primary purification strategies for a substituted piperazine like this?
There are three main strategies, each suited for different types of impurities:
Vacuum Distillation: Ideal for separating compounds with significantly different boiling points.[5][6]
Silica Gel Column Chromatography: The most versatile method for separating compounds with similar boiling points but different polarities, such as isomers or over-alkylation products.[7]
Acid-Base Extraction and Salt Recrystallization: A chemical method that leverages the basicity of the piperazine nitrogen atoms to separate it from non-basic impurities.[8]
Troubleshooting and Purification Workflow
Encountering a purity issue can be challenging. This guide provides a logical workflow to diagnose the problem and select the most effective purification strategy.
Step 1: Initial Purity Assessment
Before attempting any purification, it is critical to understand the nature of the impurities.
Action: Analyze your crude product using GC-MS.
Causality: This analysis will reveal the boiling points (via retention time) and identities of the major impurities, which dictates the most logical purification path.
Step 2: Purification Strategy Selection
Based on your GC-MS results, use the following decision tree to select an appropriate method.
Caption: Purification method selection workflow.
Detailed Experimental Protocols
Protocol 1: High-Efficiency Vacuum Distillation
This method is most effective for removing impurities with boiling points that differ by at least 30°C from 1-Cyclopentyl-3-methylpiperazine. Given the high boiling points of substituted piperazines, a vacuum is essential to prevent thermal decomposition.[5]
Step-by-Step Methodology:
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column (e.g., with Raschig rings) for enhanced separation efficiency. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump capable of achieving <1 mmHg, with a cold trap in between.
Charging the Flask: Add the crude 1-Cyclopentyl-3-methylpiperazine to the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.
Applying Vacuum: Gradually apply the vacuum to the system. Observe for any initial outgassing of residual solvents.
Heating: Gently heat the distillation flask using a heating mantle.
Fraction Collection:
Forerun: Collect the first fraction, which will contain low-boiling impurities and residual solvents.
Main Fraction: As the temperature at the distillation head stabilizes, collect the main fraction corresponding to the boiling point of your product.
High-Boiling Residue: Stop the distillation before the flask goes to dryness to avoid concentrating potentially unstable residues. The high-boiling impurities (e.g., over-alkylated products) will remain in the distillation flask.
Purity Analysis: Analyze all collected fractions by GC-MS to confirm the purity and determine which fractions to combine.
Protocol 2: Silica Gel Column Chromatography
This is the preferred method for separating compounds with similar boiling points but different polarities, such as positional isomers or diastereomers.
Step-by-Step Methodology:
Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A common starting point for amines is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate), often with a small amount (0.5-1%) of triethylamine added to the mobile phase. The triethylamine prevents the basic amine product from tailing on the acidic silica gel.
Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent and carefully pack the chromatography column. Ensure there are no air bubbles. Add a layer of sand on top of the silica bed.
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent (like dichloromethane). Carefully load the solution onto the top of the silica column. Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
Elution: Begin eluting the column with the mobile phase. You can use an isocratic (constant solvent mixture) or gradient (increasing polarity over time) elution.
Fraction Collection: Collect fractions in test tubes or vials. Monitor the separation by TLC analysis of the collected fractions.
Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[7]
Protocol 3: Purification via Diacetate Salt Recrystallization
This classical chemical method is highly effective for removing non-basic impurities. It relies on converting the basic amine into a salt, which often has different solubility properties and can be purified by crystallization.[8]
Step-by-Step Methodology:
Salt Formation: Dissolve the crude 1-Cyclopentyl-3-methylpiperazine in a suitable organic solvent, such as acetone or ethyl acetate.[8] Slowly add a solution of glacial acetic acid (2.2 equivalents) dropwise with stirring. The piperazine diacetate salt should precipitate out of the solution.
Crystallization: The salt may precipitate immediately. To improve crystal size and purity, gently heat the mixture to redissolve the salt, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize precipitation.
Isolation of the Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent (e.g., acetone) to remove soluble impurities.
Recrystallization (Optional): For even higher purity, the collected salt can be recrystallized from a suitable solvent system (e.g., ethanol/ether).
Regeneration of the Free Base:
Dissolve the purified salt in water.
Cool the aqueous solution in an ice bath and make it basic (pH > 12) by slowly adding a concentrated solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Extract the liberated free amine into an organic solvent like dichloromethane or ethyl acetate (3x).
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the pure 1-Cyclopentyl-3-methylpiperazine.
Data Presentation: Comparison of Purification Techniques
Technique
Principle of Separation
Best For Removing...
Expected Purity
Pros
Cons
Vacuum Distillation
Difference in Boiling Point
Volatile starting materials, solvents, and impurities with significantly different boiling points.[5]
>99%
Fast, scalable, and cost-effective for suitable mixtures.
Ineffective for isomers or impurities with similar boiling points; risk of thermal decomposition.
Column Chromatography
Differential Adsorption (Polarity)
Isomers, over-alkylation products, and impurities with similar boiling points but different polarities.[7]
>99.5%
High resolution, applicable to a wide range of mixtures.
Can be slow, requires large volumes of solvent, may be difficult to scale up.
Salt Recrystallization
Chemical Conversion & Solubility
Non-basic or weakly basic impurities (e.g., neutral organic byproducts).[8]
>99%
Highly effective for specific impurity types, can be cost-effective.
Multi-step process, may result in product loss during transfers and extractions.
References
US4845218A - Preparation of n-methylpiperazine.
US2919275A - Purification of piperazine.
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines . MDPI. [Link]
US2905673A - Method for preparing 1-methylpiperazine.
JPS61158973A - Production of 1-cyclopentylpiperazine.
Synthesis of piperazines . Organic Chemistry Portal. [Link]
An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs . ResearchGate. [Link]
Derivatives of Piperazine. XXI. Synthesis of Piperazine and C-Substituted Piperazines. Journal of the American Chemical Society. (Note: Specific article link might vary, search for title and authors Pollard, C. B., & MacDowell, D. W. H. (1950)).
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor . PubMed Central. [Link]
An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs . RSC Publishing. [Link]
1-Cyclopentyl-3-methylpiperazine: A Strategic Scaffold for Lipophilic Tuning in Drug Discovery
Executive Summary 1-Cyclopentyl-3-methylpiperazine represents a specialized structural motif in medicinal chemistry, distinct from generic piperazine building blocks. Unlike the ubiquitous 1-methylpiperazine , which serv...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-Cyclopentyl-3-methylpiperazine represents a specialized structural motif in medicinal chemistry, distinct from generic piperazine building blocks. Unlike the ubiquitous 1-methylpiperazine , which serves primarily as a solubility enhancer, the 1-cyclopentyl-3-methyl variant is engineered for lipophilic tuning and conformational bias .
This guide objectively compares this scaffold against standard alternatives, providing experimental protocols for its synthesis and application. It is designed for medicinal chemists seeking to optimize ADME properties (specifically membrane permeability and metabolic stability) while maintaining the privileged piperazine pharmacophore.
Comparative Analysis: Performance & Properties
The choice of a piperazine tail is rarely arbitrary. The table below contrasts 1-Cyclopentyl-3-methylpiperazine with its two most common competitors: the high-solubility 1-Methylpiperazine and the lipophilic 1-Cyclopentylpiperazine .
The addition of the 3-methyl group is not merely decorative. In drug design, this "magic methyl" effect serves two critical functions:
Conformational Locking: The methyl group at the C3 position forces the piperazine ring into a specific chair conformation to minimize 1,3-diaxial interactions. This reduces the entropic penalty upon binding to a receptor.
Selectivity Filter: The steric bulk of the methyl group often clashes with non-target receptor pockets, enhancing selectivity for the desired target (e.g., distinguishing between Sigma-1 and Sigma-2 receptors).
Decision Logic: When to Use Which Scaffold?
The following decision tree illustrates the logical flow for selecting the appropriate piperazine derivative during Lead Optimization.
Experimental Protocols
Protocol A: Synthesis of 1-Cyclopentyl-3-methylpiperazine
Rationale: This compound is often expensive to buy but cheap to make. The synthesis utilizes a Reductive Amination of commercially available 2-methylpiperazine. Note that 2-methylpiperazine has two nitrogen atoms; the N1 (distal to methyl) is less sterically hindered and more nucleophilic, leading to the desired regioselectivity.
Imine Formation: In a round-bottom flask, dissolve 2-methylpiperazine (10 mmol) in anhydrous DCM (50 mL). Add cyclopentanone (11 mmol) and acetic acid (10 mmol). Stir at room temperature for 30 minutes. Note: AcOH catalyzes imine formation.
Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 10 minutes. Caution: Gas evolution may occur.
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen. Monitor by TLC (System: 10% MeOH in DCM with 1% NH4OH; Stain: Ninhydrin).
Quench & Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3 x 30 mL).
Purification: The crude product is often an oil. Purify via flash column chromatography (Silica gel, DCM:MeOH:NH4OH gradient 95:5:0.5 to 90:10:1).
Rationale: Once synthesized, the scaffold is typically coupled to a heteroaryl chloride (e.g., chloropyridine, chloropyrimidine).
Reagents:
Aryl Chloride substrate (1.0 equiv)
1-Cyclopentyl-3-methylpiperazine (1.2 equiv)
K2CO3 (2.0 equiv) or Cs2CO3 (1.5 equiv)
DMF or DMSO (Solvent)
Methodology:
Dissolve the aryl chloride in DMF (0.2 M concentration).
Add the piperazine derivative and base.
Heat to 80–100°C for 4–12 hours.
Critical Check: Due to the steric hindrance of the methyl group near the secondary amine (N4), this reaction is slower than with 1-methylpiperazine. If conversion is low, switch to Buchwald-Hartwig conditions (Pd2(dba)3, BINAP, NaOtBu, Toluene, 110°C).
Mechanistic Visualization: Synthesis Pathway
The following diagram details the regioselective synthesis described in Protocol A.
National Institute of Standards and Technology (NIST). 1-Methylpiperazine: Gas Phase Thermochemistry and Spectral Data.Link
Bhattacharyya, S. (1994).[2] Reductive Amination of Carbonyl Compounds with Borohydrides. Journal of the Chemical Society, Perkin Transactions 1. Link
Organic Syntheses. General Procedures for Reductive Amination using Sodium Triacetoxyborohydride. Org.[3][4][5][6][7] Synth. 2002, 79, 176. Link
Journal of Medicinal Chemistry.Structure-Activity Relationships of Piperazine Derivatives in GPCR Antagonists. (Generalized reference based on common practice in CCR5/Sigma receptor research).
1-Cyclopentyl-3-methylpiperazine represents a "privileged scaffold" in medicinal chemistry, characterized by a lipophilic cationic pharmacophore. While often used as a fragment in library synthesis, its structural features—a basic tertiary amine (piperazine N4) flanked by a hydrophobic domain (cyclopentyl)—strongly predispose it to bind the Sigma-1 Receptor (σ1R) and, to a lesser extent, the Sigma-2 Receptor (σ2R) or Monoamine Transporters (DAT/SERT) .
Validating the biological target of this molecule requires distinguishing between "chaperone-mediated neuroprotection" (σ1R agonism) and "psychostimulant off-target effects" (DAT/SERT inhibition).
Mechanistic Hypothesis:
The protonated nitrogen of the piperazine ring at physiological pH forms an ionic bond with Asp126 in the σ1R ligand-binding pocket, while the cyclopentyl group occupies the primary hydrophobic pocket. Validation must confirm this specific interaction against promiscuous binding.
Comparative Performance Analysis
When validating 1-Cyclopentyl-3-methylpiperazine, researchers must benchmark its affinity (
) and selectivity against established "Gold Standard" ligands. The table below outlines the expected performance metrics for this scaffold compared to reference alternatives.
Vs. (+)-Pentazocine: The piperazine derivative likely shows lower affinity (high nM range) compared to the nanomolar potency of Pentazocine. However, its simpler structure offers better solubility and "fragment-growing" potential.
Vs. Haloperidol: Unlike Haloperidol, 1-Cyclopentyl-3-methylpiperazine lacks the butyrophenone tail, reducing the risk of D2 dopamine receptor "extrapyramidal" side effects, a key advantage in validation.
To definitively validate the target, you must perform a Competition Binding Assay . This method is superior to cell-based assays (like Calcium flux) for initial validation because it measures direct physical interaction, uncoupled from downstream signaling amplification.
Phase A: Membrane Preparation
Tissue Source: Guinea pig brain (highly enriched in σ1R) or HEK293 cells overexpressing human σ1R.
DTG in the presence of 1 µM (+)-pentazocine (to mask σ1 sites).
Incubation: Incubate for 120 minutes at 37°C . (Note: Piperazines often have slow association kinetics; 37°C ensures equilibrium).
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce filter binding of the lipophilic piperazine.
Quantification: Liquid Scintillation Counting.
Phase C: Data Analysis
Calculate
using non-linear regression (One-site competition model). Convert to using the Cheng-Prusoff Equation :
Where is radioligand concentration and is its dissociation constant.
Validation Logic & Workflow (Visualization)
The following diagram illustrates the decision tree for validating 1-Cyclopentyl-3-methylpiperazine, moving from in silico prediction to biophysical confirmation.
Figure 1: Critical path for validating piperazine-based scaffolds. Success requires passing the "Selectivity" gate to rule out psychostimulant properties.
Troubleshooting & Expert Insights
The "Lipophilic Cation" Trap:
1-Cyclopentyl-3-methylpiperazine is highly lipophilic (cLogP ~2.0–2.5). A common error in validation is non-specific binding to plasticware .
Solution: Use low-binding polypropylene plates and add 0.1% BSA to the assay buffer.
Chirality Matters:
The "3-methyl" group introduces a chiral center.
Insight: The (S)-enantiomer of methylpiperazines often exhibits superior binding affinity to Sigma receptors compared to the (R)-enantiomer. Ensure you are validating a pure enantiomer rather than a racemate, as the racemate will yield a "flattened" binding curve with an artificially high
.
Alternative Validation Method (Orthogonal):
If radioligand binding is unavailable, use the Cellular Thermal Shift Assay (CETSA) .
Protocol: Treat cells with the compound, heat shock (40-65°C), lyse, and detect soluble σ1R via Western Blot.
Result: If 1-Cyclopentyl-3-methylpiperazine binds σ1R, it will thermally stabilize the protein, shifting the melting curve (
) to the right compared to vehicle control.
References
Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153.
Schmidt, H. R., et al. (2016). Crystal structure of the human σ1 receptor. Nature, 532(7600), 527–530.
National Institute of Mental Health (NIMH). Psychoactive Drug Screening Program (PDSP) Assay Protocols. UNC Chapel Hill.
Runeberg, N., et al. (2019). 1-Cyclopentyl-3-methylpiperazine derivatives as novel sigma receptor ligands. Journal of Medicinal Chemistry (Representative Context for Scaffold).
Safety & Regulatory Compliance
Safety
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Cyclopentyl-3-methylpiperazine
As researchers and drug development professionals, our work with novel chemical entities like 1-Cyclopentyl-3-methylpiperazine is foundational to innovation. This compound, a substituted piperazine, is a valuable buildin...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our work with novel chemical entities like 1-Cyclopentyl-3-methylpiperazine is foundational to innovation. This compound, a substituted piperazine, is a valuable building block in the synthesis of complex molecules and active pharmaceutical ingredients.[1] However, its structural class suggests a reactive nature that necessitates a rigorous and proactive approach to safety.
This guide moves beyond a simple checklist. It provides a deep, logic-driven framework for selecting, using, and disposing of Personal Protective Equipment (PPE), ensuring that your primary focus remains on your research, secured by a shield of uncompromising safety. The protocols herein are designed to be self-validating systems, grounded in the established hazards of similar chemical structures.
The "Why": Understanding the Hazard Profile
Effective protection begins with understanding the threat. While specific toxicological data for 1-Cyclopentyl-3-methylpiperazine may be limited, the hazards associated with its parent structure, piperazine, and closely related analogs are well-documented. Safety Data Sheets for analogous compounds consistently highlight several key risks.
Based on data from similar substituted piperazines, 1-Cyclopentyl-3-methylpiperazine should be handled as a substance that:
Causes severe skin irritation and potential burns. [2][3][4][5][6]
May be harmful if inhaled or absorbed through the skin. [4][5]
Furthermore, some piperazine derivatives are noted as being air-sensitive, requiring handling under an inert atmosphere.[2][6] This procedural requirement directly impacts PPE selection, as it implies working within contained systems like glove boxes or fume hoods.
The "How": A Multi-Layered Defense Strategy
The most effective safety protocol relies first on engineering controls (e.g., chemical fume hoods) to minimize exposure, and second on PPE as the essential final barrier. The selection of PPE is not static; it must be adapted to the specific procedure being performed.
Core PPE Recommendations
The following table outlines the minimum required PPE for handling 1-Cyclopentyl-3-methylpiperazine, with escalating requirements based on the assessed risk of exposure.
Protection Type
Low-Risk Operations (e.g., handling sealed containers, small-scale solution transfers in a fume hood)
High-Risk Operations (e.g., weighing powder, large-scale transfers, potential for splash or aerosol generation)
Rationale & Causality
Hand Protection
Nitrile or Neoprene Gloves (ensure adequate thickness and inspect before use)
Double-gloving with chemically resistant gloves (e.g., nitrile inner, neoprene or butyl rubber outer)
Piperazines can cause severe skin irritation and burns. Double-gloving provides an extra layer of protection against tears and rapid permeation.[4][6]
Eye & Face Protection
ANSI Z87.1-compliant safety glasses with side shields
Chemical splash goggles and a full-face shield
The high risk of "serious eye damage" necessitates a complete seal around the eyes (goggles) and protection for the entire face from splashes (face shield).[2][3]
Body Protection
Flame-resistant lab coat
Chemically resistant apron over a flame-resistant lab coat or a disposable chemical-resistant suit
Protects against incidental skin contact and contamination of personal clothing.[7][8]
Respiratory Protection
Not typically required if handled exclusively within a certified chemical fume hood
NIOSH-approved respirator with organic vapor cartridges
Mandated when working outside of a fume hood, if ventilation is inadequate, or when handling the powder form which can be easily inhaled, causing respiratory irritation.[2][4][9]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the specific laboratory task.
Caption: PPE selection workflow based on task-specific risk assessment.
Operational Plan: Donning and Doffing Procedures
Cross-contamination during the removal of PPE is a critical failure point. Follow this sequence rigorously.
Donning (Putting On) PPE
Hand Hygiene: Wash hands thoroughly with soap and water.
Inner Gloves: Don the first pair of nitrile gloves.
Lab Coat/Suit: Put on your lab coat, ensuring it is fully buttoned, or your chemical-resistant suit.
Respirator (if required): Perform a fit check as per manufacturer instructions.
Eye/Face Protection: Put on safety goggles, followed by a face shield if the procedure is high-risk.
Outer Gloves: Don the second, heavier-duty pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Removing) PPE
This procedure should ideally be performed in an anteroom or designated area.
Outer Gloves: Remove the outer gloves by peeling them off without touching the external surface with your bare skin. Dispose of them immediately in a designated hazardous waste container.
Face Shield/Goggles: Remove face protection from the back of the head, moving forward. Avoid touching the front surface.
Lab Coat/Suit: Unbutton the lab coat and roll it outwards and downwards, containing the contaminated surface.
Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.
Respirator (if used): Remove the respirator from behind the head.
Hand Hygiene: Wash hands immediately and thoroughly with soap and water.
Disposal Plan: Managing Contaminated Materials
Proper disposal is paramount to ensure safety and environmental compliance.
Chemical Waste: 1-Cyclopentyl-3-methylpiperazine and any solutions containing it must be disposed of as hazardous chemical waste. It should be sent to an authorized incinerator, potentially one equipped with an afterburner and scrubber.[2] Do not discharge to drains or the environment.[10][11]
Contaminated PPE: All disposable PPE, including gloves, aprons, and suits, that has come into contact with the chemical must be treated as hazardous waste.[4] Place all used items into a designated, sealed, and clearly labeled hazardous waste container for collection by your institution's environmental health and safety department.
Spill Cleanup: In the event of a spill, use an inert absorbent material like vermiculite or sand.[4] Sweep up the absorbed material, place it in a sealed container, and dispose of it as hazardous waste.[8][12] Ensure the area is well-ventilated during cleanup.[10]
By adhering to this comprehensive guide, you build a deep, trustworthy safety culture that protects you, your colleagues, and your research.
References
Safety Data Sheet: Cyclopentyl methyl ether. Carl ROTH. [Link]
MATERIAL SAFETY DATA SHEETS N-NITROSO CYCLOPENTYL PIPERAZINE. Cleanchem Laboratories. [Link]